1-(2-Chloroethoxy)-2-ethoxyethane
Description
1-(2-Chloroethoxy)-2-ethoxyethane, also known as CEE, is an organic compound that is used in a variety of applications. It is a colorless liquid with a sweet odor and is highly flammable. CEE is a common chemical reagent used in many scientific experiments and has been used in the synthesis of various organic compounds. In addition, CEE is also used in the production of cosmetics, pharmaceuticals, and food additives.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Studies on the reaction of 2-chloroethanol with acrolein have led to the synthesis of compounds such as Acrolein bis-2-chloroethyl acetal and 1,1,3-tris-2-chloroethoxypropane. Subsequent reactions with sodium alcoholates have been explored, indicating the compound's utility in producing various ethoxyethoxy derivatives through substitution reactions (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
Material Science and Polymerization
In material science, the compound has shown importance in the synthesis of highly conjugated monomers and their recrystallization to yield polymorphic crystals, which further undergo photopolymerization in solid state to form crystalline polymers (Nomura et al., 2004). Additionally, the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane showcases the compound's role in initiating anionic polymerization, highlighting its utility in polymer science (Feng, 2005).
Analytical and Physical Chemistry
The preparation and study of tetra(2-chloro)ethoxysilane from tetrachlorosilane and ethylene oxide, as well as by the alcoholysis of tetraethoxysilane with 2-chloroethanol, have been documented. This research underscores the compound's role in developing materials with specific physical properties, such as monomeric forms in benzene solutions (Emblem, 1969).
Oligonucleotide Synthesis
The use of 1-(2-chloroethoxy)ethyl groups for protecting the 2'-hydroxyl group in oligoribonucleotide synthesis has been explored, indicating the compound's significance in the synthesis of nucleic acid analogs and derivatives. This application is crucial for research in genomics and molecular biology (Yamakage, Sakatsume, Furuyama, & Takaku, 1989).
properties
IUPAC Name |
1-(2-chloroethoxy)-2-ethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRUUNXMMRCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068350 | |
Record name | Ethane, 1-(2-chloroethoxy)-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-2-ethoxyethane | |
CAS RN |
41771-35-1 | |
Record name | 1-(2-Chloroethoxy)-2-ethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41771-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)-2-ethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041771351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-(2-chloroethoxy)-2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-(2-chloroethoxy)-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethoxy)-2-ethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-CHLOROETHOXY)-2-ETHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9DTJ52EBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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